1-[(4-methoxy-3-methylphenyl)methyl]-4-phenylpiperazine
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Overview
Description
1-[(4-Methoxy-3-methylphenyl)methyl]-4-phenylpiperazine is an organic compound with a complex structure that includes a piperazine ring substituted with a methoxy-methylphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-3-methylphenyl)methyl]-4-phenylpiperazine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxy-3-methylphenyl)methyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Methoxy-3-methylphenyl)methyl]-4-phenylpiperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)methyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxy-3-methylphenyl)methyl]piperidine
- 1-(4-Methoxy-3-methylphenyl)-1-propanone
- 1-(4-Methoxy-3-methylphenyl)-2-methyl-1-propanone .
Uniqueness
1-[(4-Methoxy-3-methylphenyl)methyl]-4-phenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methoxy-3-methylphenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-14-17(8-9-19(16)22-2)15-20-10-12-21(13-11-20)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYKBYTXZIPWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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